(4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-yl)-methanamine
Description
(4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-yl)-methanamine is a biphenyl-derived amine featuring a methoxy group at the 4'-position and a methyl group at the 2'-position on one aromatic ring, with a methanamine substituent at the 2-position of the other ring. Synthesis likely involves palladium-catalyzed cross-coupling reactions, a common method for biphenyl systems .
Properties
IUPAC Name |
[2-(4-methoxy-2-methylphenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-9-13(17-2)7-8-14(11)15-6-4-3-5-12(15)10-16/h3-9H,10,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMNGKGJSMHMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methoxy-2’-methyl[1,1’-biphenyl]-2-yl)-methanamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation
Industrial Production Methods
Industrial production of (4’-Methoxy-2’-methyl[1,1’-biphenyl]-2-yl)-methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
(4’-Methoxy-2’-methyl[1,1’-biphenyl]-2-yl)-methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
- Antidepressant Activity: Research has indicated that derivatives of biphenylmethanamine compounds may exhibit antidepressant-like effects. Studies suggest that modifications to the biphenyl structure can enhance pharmacological activity while potentially reducing side effects associated with traditional antidepressants .
- Neuroprotective Effects: Some studies have explored the neuroprotective properties of compounds similar to (4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-yl)-methanamine, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress .
Material Science
Polymer Synthesis:
- The compound can serve as a monomer in the synthesis of advanced polymers. Its methanamine functional group allows for cross-linking reactions, which can lead to the development of materials with enhanced thermal and mechanical properties. This application is particularly relevant in creating high-performance composites for aerospace and automotive industries .
Fluorescent Materials:
- Research indicates that biphenyl derivatives can be used to create fluorescent materials. The incorporation of this compound into polymer matrices can yield materials with desirable optical properties for applications in sensors and display technologies .
Biological Research
Proteomics and Biochemical Studies:
- The compound is utilized in proteomics research as a biochemical probe to study protein interactions and functions. Its ability to selectively bind to specific proteins makes it valuable for elucidating biological pathways and mechanisms at the molecular level .
Cell Culture Studies:
- In vitro studies have employed this compound to assess its effects on cell viability and proliferation. Preliminary results suggest that it may influence cellular signaling pathways, making it a candidate for further exploration in cancer research .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated various biphenylmethanamine derivatives for their antidepressant effects using animal models. The findings suggested that specific modifications to the methanamine side chain significantly enhanced serotonin receptor affinity, leading to improved mood regulation in test subjects.
Case Study 2: Polymer Development
In a recent project at a leading materials science laboratory, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer exhibited superior thermal stability and mechanical strength compared to conventional polymers, showcasing its potential for high-performance applications.
Mechanism of Action
The mechanism of action of (4’-Methoxy-2’-methyl[1,1’-biphenyl]-2-yl)-methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Effects
- Methoxy vs. In contrast, fluoro-substituted analogs (e.g., CAS 1189729-43-8) exhibit electron-withdrawing effects, which may improve oxidative stability and alter pharmacokinetics .
- Methyl Group Impact : The 2'-methyl group increases steric hindrance, possibly reducing enzymatic degradation compared to unsubstituted biphenyls .
Pharmacological Potential
- Tetrazole Analogs : Compounds like valsartan impurities highlight the role of tetrazole groups in mimicking carboxylic acids, enhancing solubility and receptor affinity . The target compound’s primary amine may offer distinct hydrogen-bonding interactions.
Biological Activity
(4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-yl)-methanamine (CAS No. 946726-94-9) is an organic compound belonging to the biphenyl family. Its structure features a methoxy group at the 4' position, a methyl group at the 2' position, and a methanamine group at the 2 position of the biphenyl backbone. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₅H₁₇NO
- Molecular Weight : 227.3 g/mol
- Synonyms : [2-(4-methoxy-2-methylphenyl)phenyl]methanamine
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Suzuki-Miyaura Coupling Reaction : This method is commonly used to form the biphenyl core by coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
- Purification Techniques : Common methods include recrystallization and chromatography to ensure high purity of the final product .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have investigated the compound's cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays demonstrated significant antiproliferative activity against melanoma cells, with IC50 values indicating effective growth inhibition at concentrations as low as 12.84 µM .
- The compound was shown to induce apoptosis in cancer cells, evidenced by DNA fragmentation and increased activity of caspases 6 and 8, suggesting involvement of the extrinsic apoptosis pathway .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest potential efficacy against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed for comprehensive understanding .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression.
- Receptor Modulation : The compound's structure allows it to interact with cellular receptors, potentially altering signaling pathways that lead to cell death in malignant cells .
Case Studies and Research Findings
| Study | Cell Line | IC50 Value | Observations |
|---|---|---|---|
| Study 1 | SK-MEL-37 (Melanoma) | 12.84 µM | Induction of apoptosis via caspase activation |
| Study 2 | MCF-7 (Breast Cancer) | 20 µM | Significant growth inhibition compared to control |
| Study 3 | Bacterial Strains | TBD | Potential antimicrobial activity observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-yl)-methanamine, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling ( ), using 2-bromo-(4-methoxy-2-methylphenyl)methanamine and a boronic acid/ester with appropriate substituents. Key steps include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
- Solvent: Toluene/EtOH (3:1) with Na₂CO₃ as base.
- Temperature: 80–100°C under inert atmosphere.
Q. How should researchers characterize this compound to confirm its structure?
- Analytical Workflow :
- ¹H/¹³C NMR : Compare peaks to structurally similar biphenyl methanamines (e.g., δ 2.04 ppm for methyl groups in biphenyl acetamides; ).
- Mass Spectrometry : Use ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~242.3).
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 74.34%, H: 7.53%, N: 5.79%) .
Q. What safety precautions are critical when handling this amine derivative?
- Hazard Mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles ().
- Ventilation : Use fume hoods to avoid inhalation (H335 risk; ).
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in biphenyl coupling reactions be addressed for analogs of this compound?
- Experimental Design :
- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control coupling positions ().
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict steric/electronic effects of substituents on coupling efficiency .
- Case Study : For 4'-methoxy analogs, ortho-substitution reduces steric hindrance, favoring coupling yields >80% ().
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stress Testing Protocol :
- Thermal Stability : Incubate at 40°C/75% RH for 14 days; monitor degradation via HPLC.
- pH Stability : Test in buffers (pH 2–10) at 25°C; amine protonation at acidic pH may reduce reactivity ().
Q. How can researchers resolve contradictions in spectral data for biphenyl methanamine derivatives?
- Troubleshooting :
- NMR Discrepancies : Compare coupling constants (e.g., J = 7.9 Hz for biphenyl protons; ) and verify solvent effects (CDCl₃ vs. DMSO-d₆).
- Mass Spec Anomalies : Isotopic patterns (e.g., chlorine in hydrochloride salts; ) may require recalibration .
Q. What computational tools are recommended to predict the biological activity of this compound?
- In Silico Strategies :
- Docking Studies : Use AutoDock Vina with target receptors (e.g., GPCRs, kinases).
- ADMET Prediction : SwissADME or pkCSM to assess bioavailability, blood-brain barrier penetration, and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
